2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethan-1-amine Side Chain: The ethan-1-amine side chain can be introduced through a nucleophilic substitution reaction using an appropriate amine and a halogenated precursor.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole using hydrogen gas and a metal catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the benzimidazole core.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with various molecular targets and pathways. The benzimidazole core can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the benzimidazole core, resulting in different biological activities.
4-Methoxyphenethylamine: Similar in structure but lacks the benzimidazole core, resulting in different biological activities.
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride: Similar in structure but with a different substitution pattern on the benzimidazole ring, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H19Cl2N3O |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C16H17N3O.2ClH/c1-20-13-5-2-11(3-6-13)12-4-7-14-15(10-12)19-16(18-14)8-9-17;;/h2-7,10H,8-9,17H2,1H3,(H,18,19);2*1H |
InChI Key |
KRIUCGSDQTWHPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl |
Origin of Product |
United States |
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